2'-PIA possesses the core structure of adenosine with a modification at the 2' and 3' positions of the ribose sugar ring. An isopropylidene group (C3H6) bridges these two carbons, creating a cyclic structure. This modification restricts the conformation of the sugar ring, affecting how 2'-PIA interacts with other molecules [].
Adenosine + Dimethoxypropane -> 2'-PIA + Methanol
2'-PIA's mechanism of action relies on its structural similarity to adenosine. It can bind to receptors and enzymes that recognize adenosine but alters their function due to the locked conformation of the sugar ring []. This allows researchers to probe the specific roles of different parts of the adenosine molecule in various cellular processes.
For example, 2'-PIA can activate A2A adenosine receptors, which play a role in regulating dopamine signaling in the brain [].
2',3'-PIA serves as a valuable research tool for studying the activity of adenosine and adenylate deaminase (ADA), an enzyme that breaks down adenosine. Due to the modification in the ribose sugar, 2',3'-PIA becomes resistant to deamination by ADA, allowing researchers to investigate adenosine's functions without interference from ADA activity. This is crucial for understanding the physiological roles of adenosine in various biological processes [1].
[1] Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine 98% (362-75-4). Retrieved from
',3'-PIA can also be used to study the interactions between adenosine and its receptors. Since it mimics some of adenosine's properties but is resistant to deamination, 2',3'-PIA can help researchers distinguish between the effects mediated by direct receptor activation and those indirectly caused by adenosine breakdown products. This information aids in understanding the specific roles of different adenosine receptor subtypes in various physiological processes [2].
[2] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J. M., & Muller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII. Classification of adenosine receptors. Pharmacol. Rev., 63(4), 1-51.
The presence of the isopropylidene group in 2',3'-PIA can mimic certain naturally occurring modifications found in RNA molecules. This allows researchers to study the effects of these modifications on RNA structure, function, and interactions with other molecules. By incorporating 2',3'-PIA into synthetic RNA molecules, scientists can gain insights into the role of these modifications in various biological processes [3].
[3] Moore, M. J., & Czarny, T. L. (2006). Chemical modifications of RNA: Structure and function. Chem. Soc. Rev., 35(12), 1637-1654.